Product packaging for Pirimiphos-Ethyl(Cat. No.:CAS No. 23505-41-1)

Pirimiphos-Ethyl

Cat. No.: B1678451
CAS No.: 23505-41-1
M. Wt: 333.39 g/mol
InChI Key: TZBPRYIIJAJUOY-UHFFFAOYSA-N
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Description

Historical Context of Organophosphate Development and Application in Pest Management

The development of organophosphate compounds traces back to the 1800s, with their potential as insecticides being recognized more prominently during and after World War II wikipedia.orgrevistamedicinamilitara.rotoxoer.com. Initially, organophosphates were less prominent than organochlorine insecticides like DDT, but they gained significant importance globally following the restrictions placed on many organochlorines in the 1970s wikipedia.org. Nearly 100 organophosphates were commercialized, becoming a major class of insecticides for crop protection and vector control wikipedia.org. Pirimiphos-ethyl was first marketed as an insecticide in 1977 herts.ac.ukchemservice.com. While the use of organophosphates has generally decreased since the turn of the century, replaced in many applications by newer classes like pyrethroids and neonicotinoids, they still constitute a portion of the insecticides used globally wikipedia.orgplantprotection.pl.

Current Status of this compound in Global Agricultural and Public Health Entomology

Although some registrations for this compound have been cancelled in certain regions, it remains a subject of research and may still be available and used in some countries for specific applications herts.ac.uknih.gov. Its continued study is often linked to pest resistance management and the need for effective tools in particular scenarios.

This compound is similar to pirimiphos-methyl (B1678452) and has been used for the control of insects on stored grain products chemservice.com. Research has investigated the efficacy of pirimiphos-methyl, a related compound often discussed alongside this compound in the context of stored products, against various stored-product insects. Studies have shown high efficacy of pirimiphos-methyl against species such as Plodia interpunctella, Tribolium castaneum, Sitophilus oryzae, and Cryptolestes ferrugineus mdpi.com. Research comparing different formulations of pirimiphos-methyl has also been conducted to evaluate their efficacy against major stored-product insect species like Sitophilus granarius, Tribolium confusum, and Rhyzopertha dominica at varying temperatures and humidity levels researchgate.net. These studies often assess mortality rates and the potential for sub-lethal effects on insect morphology mdpi.comresearchgate.net.

An example of research findings in this area includes studies evaluating the efficacy of pirimiphos-methyl formulations against stored grain beetles.

Insect SpeciesFormulation 1 Efficacy (Mortality %)Formulation 2 Efficacy (Mortality %)Conditions (Temperature, RH)Reference
Sitophilus granarius100% at ≥ 1 ppm (7 days)100% at ≥ 1 ppm (7 days)20, 25, 30 °C; 55%, 75% RH researchgate.net
Tribolium confusumVaried by dose and conditionsVaried by dose and conditions20, 25, 30 °C; 55%, 75% RH researchgate.net
Rhyzopertha dominicaLess effective compared to Sitophilus speciesLess effective compared to Sitophilus species20, 25, 30 °C; 55%, 75% RH researchgate.net

Research also explores the sub-lethal effects of pirimiphos-methyl on the offspring of stored-product coleopterans, revealing variable impacts on wing morphology depending on the species mdpi.com.

Organophosphates, including pirimiphos-methyl, have been utilized as vector control agents to reduce the transmission of insect-borne diseases wikipedia.orgmediresonline.org. Pirimiphos-methyl has been used for controlling mosquitoes and flies for public health purposes who.int. Research in this domain includes evaluating the residual efficacy of pirimiphos-methyl formulations against malaria vectors like Anopheles gambiae, particularly in the context of indoor residual spraying (IRS) and novel delivery methods such as "eave tubes" researchgate.net. Studies compare the performance of pirimiphos-methyl with other insecticides used in vector control, such as pyrethroids researchgate.net.

Research findings related to vector control include assessments of insecticide residual activity.

InsecticideApplication MethodTarget VectorResidual Efficacy (Mortality %)Duration TestedReference
Pirimiphos-methylPVC tubes coated at 1 g/m²Anopheles gambiae~67%Short term researchgate.net
Beta-cyfluthrinTreated insertsAnopheles gambiae>80%4 months researchgate.net
Pirimiphos-methylIndoor Residual Spraying (IRS)Malaria vectorsLong-lasting control reportedNot specified who.int

These studies highlight the ongoing investigation into optimizing the use of this compound or its close relatives for public health applications, especially in areas facing insecticide resistance challenges who.int.

Research Gaps and Future Directions for this compound Studies

Despite the historical use and ongoing research, several gaps remain in the understanding and application of this compound. The long-term effects of sub-lethal exposure on various non-target organisms and ecosystems warrant further investigation. While some studies have explored sub-lethal effects on target pests, a broader ecological perspective is often needed. Research into the environmental fate and degradation products of this compound under diverse environmental conditions is also crucial for understanding its persistence and potential impact researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N3O3PS B1678451 Pirimiphos-Ethyl CAS No. 23505-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-diethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine
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InChI

InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3
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InChI Key

TZBPRYIIJAJUOY-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C
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Molecular Formula

C13H24N3O3PS
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DSSTOX Substance ID

DTXSID5042297
Record name Pirimiphos-ethyl
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Molecular Weight

333.39 g/mol
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Physical Description

Straw colored liquid. Used as a pesticide. (EPA, 1998), Straw colored liquid; [Merck Index] Technical product is clear red-brown liquid; mp 15-18 deg C; [HSDB] Yellow liquid; mp = 10-15 deg C; [MSDSonline]
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Flash Point

113 °F, 45 °C (Pensky-Martin closed cup)
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Solubility

In water, 2.3 mg/L at 25 °C, Miscible with most organic solvents
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Density

1.14 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.14 at 20 °C
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Vapor Pressure

0.00029 mmHg at 77 °F (EPA, 1998), 0.00029 [mmHg], 2.9X10-4 mm Hg at 25 °C
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Color/Form

Straw-colored liquid, Technical grade is a clear red-brown liquid

CAS No.

23505-41-1
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Melting Point

15-18 °C /technical grade/
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Mechanisms of Action and Associated Biochemical Pathways

Acetylcholinesterase Inhibition by Pirimiphos-ethyl and its Oxygen Analogue

This compound, like many other organophosphorus pesticides, exerts its primary toxic effect by inhibiting cholinesterase enzymes, most notably acetylcholinesterase (AChE) sigmaaldrich.comscientificlabs.co.ukherts.ac.ukmedchemexpress.commedchemexpress.comacs.orgnih.gov. This enzyme is crucial for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nerve signal transmission nih.govepa.govunime.it. Inhibition of AChE leads to the accumulation of ACh, resulting in overstimulation of cholinergic receptors in the central and peripheral nervous systems epa.govaaem.pl.

Interaction with Cholinesterase Enzymes: In Vitro and In Vivo Models

Studies using both in vitro and in vivo models have demonstrated the inhibitory effect of this compound on cholinesterase enzymes medchemexpress.comacs.orgnih.govnih.govwho.intsua.ac.tz. In vivo studies in rats and dogs have consistently shown cholinesterase inhibition as the main biochemical effect following exposure to Pirimiphos-methyl (B1678452), a related compound with a similar mechanism who.intinchem.orginchem.org. Inhibition has been observed in plasma, red blood cells, and brain cholinesterase activity inchem.orginchem.org. For instance, studies in rats fed with Pirimiphos-methyl at different dietary levels showed dose-dependent inhibition of plasma, erythrocyte, and brain cholinesterase inchem.orginchem.org. Recovery of enzyme activity after cessation of exposure has also been documented, with plasma cholinesterase recovering more rapidly than red cell and brain cholinesterase inchem.org.

In vitro studies using AChE-based assays have also been conducted to assess the inhibitory potential of organophosphorus pesticides, including this compound tandfonline.com. These studies help in understanding the direct interaction between the pesticide and the enzyme.

Role of Metabolic Activation (Thiono-to-Oxono Conversion) in Cholinesterase Inhibition

This compound is a phosphorothioate (B77711), containing a P=S double bond researchgate.netchemservice.com. Organophosphates with a thiono group (P=S) typically require metabolic activation to their corresponding oxono forms (P=O) to become potent inhibitors of AChE aaem.plresearchgate.netwikipedia.org. This conversion, primarily mediated by cytochrome P450 enzymes in the liver of mammals and in the gut and fat body of insects, transforms the less reactive parent compound into a more effective phosphorylating agent of AChE aaem.plresearchgate.netwikipedia.org.

Although the oxygen analogue of Pirimiphos-methyl (Pirimiphos-methyl-oxon) has not always been detected as a urinary metabolite, the observation of cholinesterase inhibition in vivo strongly suggests that this metabolic conversion to the oxono form occurs and is an intermediate step leading to the observed effects who.intinchem.orginchem.org. Similarly, this compound is metabolized to its oxono analogue, this compound-oxon, which is the more active anticholinesterase agent chemservice.com.

Impact on Other Biochemical Parameters and Enzymes

Beyond cholinesterase inhibition, this compound has been shown to affect other biochemical pathways and enzymes.

Effects on Liver Kynurenine (B1673888) Formamidase

This compound has been found to inhibit liver kynurenine formamidase nih.govmedkoo.com. Kynurenine formamidase is an enzyme involved in the kynurenine pathway, a major route of L-tryptophan metabolism nih.govnih.gov. Studies in mice have shown that this compound significantly inhibits liver kynurenine formamidase activity nih.gov. For instance, at a dose of 20 mg/kg, this compound inhibited liver kynurenine formamidase by 99% nih.gov. This inhibition is considered a primary event leading to alterations in L-tryptophan metabolism nih.gov.

Alterations in L-Tryptophan Metabolism Pathways

Inhibition of kynurenine formamidase by this compound leads to alterations in the L-tryptophan metabolism pathway nih.govmedkoo.comresearchgate.net. The kynurenine pathway is responsible for the majority of L-tryptophan degradation nih.gov. Inhibition of kynurenine formamidase results in the accumulation of upstream metabolites and decreased production of downstream metabolites in this pathway nih.gov. Studies in mice treated with this compound showed increased urinary excretion of xanthurenic acid and elevated plasma L-kynurenine levels nih.govmedkoo.com. At a dose of 20 mg/kg, this compound increased xanthurenic acid urinary excretion by 576% and plasma L-kynurenine by 330% nih.gov. These findings indicate a significant disruption of L-tryptophan metabolism via the kynurenine pathway.

Comparative Analysis of this compound's Mechanism with Other Organophosphates

This compound shares the common mechanism of action with other organophosphate pesticides, which is the inhibition of acetylcholinesterase through phosphorylation of the enzyme's active site serine residue epa.govunime.itaaem.plwikipedia.orgregulations.gov. This leads to the accumulation of acetylcholine and subsequent neurotoxicity epa.govaaem.plregulations.gov.

Data Tables

Enzyme/MetaboliteEffect of this compound (20 mg/kg in mice)Change (%)Source
Liver Kynurenine FormamidaseInhibition99% Inhibition nih.gov
Urinary Xanthurenic AcidIncrease576% Increase nih.gov
Plasma L-KynurenineIncrease330% Increase nih.gov
Enzyme Affected by this compoundPrimary Mechanism of Action
Acetylcholinesterase (AChE)Inhibition
Kynurenine FormamidaseInhibition

Environmental Fate and Ecotoxicological Implications

Degradation Kinetics and Environmental Transformation Pathways

The environmental persistence and transformation of pirimiphos-ethyl are governed by a combination of chemical, physical, and biological processes. These processes dictate the compound's concentration, mobility, and ultimate fate in various environmental compartments.

Hydrolysis is a key chemical degradation pathway for this compound in aqueous environments. The rate of this reaction, which involves the cleavage of the molecule by water, is highly dependent on the pH of the solution. canada.caherts.ac.uk As an organophosphate insecticide, this compound is susceptible to alkaline hydrolysis, a chemical reaction that occurs in the presence of alkaline water (pH > 7) and reduces the effectiveness of the active ingredient. herts.ac.uk

The stability of this compound in water is greatest in the pH range of 7 to 8. oasis-lmc.org Under acidic and basic conditions, the compound undergoes hydrolysis, with reported degradation half-lives (DT₅₀) at 25°C ranging from 52 to 1200 days across a pH range of 5.5 to 8.5. oasis-lmc.org This wide range indicates that the persistence of this compound due to hydrolysis can vary significantly depending on the specific pH of the receiving water body. The hydrolysis process ultimately breaks down the parent insecticide into simpler, less toxic molecules. nih.gov

Hydrolysis Data for this compound
ParameterValueConditionsSource
Hydrolysis Half-life (DT₅₀)52 - 1200 days25°C, pH 5.5 - 8.5 oasis-lmc.org
Most Stable pH Range7 - 825°C oasis-lmc.org

This compound can be degraded by the action of sunlight through a process known as photodegradation or photolysis. The molecule contains chemical structures called chromophores that can absorb light at wavelengths greater than 290 nm, which is within the spectrum of natural sunlight. oasis-lmc.org This absorption of light energy can lead to the breakdown of the compound. oasis-lmc.org

In the atmosphere, vapor-phase this compound is subject to degradation by reacting with photochemically-produced hydroxyl radicals. oasis-lmc.org The estimated atmospheric half-life for this reaction is approximately 2 hours, suggesting that this compound that volatilizes into the air is degraded relatively quickly. oasis-lmc.org

In soil and water, microbial communities play a significant role in the degradation of this compound. This biotic process is a critical pathway for the dissipation of the compound from the environment. The rate of biodegradation is influenced by several factors, including soil type, pH, moisture, temperature, and organic matter content. rivm.nl

Studies have reported that the aerobic half-life of this compound in soil typically ranges from 21 to 70 days. oasis-lmc.org This indicates that the compound is moderately persistent in the soil environment under aerobic conditions. mdpi.com The variability in the half-life is attributed to differing environmental conditions, such as a pH range of 6.0-7.5 and organic matter content between 1.8-6.3%. oasis-lmc.org

Aerobic Soil Degradation of this compound
ParameterValueConditionsSource
Aerobic Soil Half-life21 - 70 dayspH 6.0 - 7.5, Organic Matter 1.8 - 6.3% oasis-lmc.org
Typical Soil DT₅₀45 days- mdpi.com

Volatilization is the process by which a substance evaporates from a surface, such as soil or water, into the atmosphere. For this compound, this is considered an important environmental fate process, particularly from moist soil surfaces. oasis-lmc.org The tendency of a chemical to volatilize is influenced by its vapor pressure and its Henry's Law constant. oasis-lmc.org

However, the rate of volatilization can be significantly reduced by the compound's tendency to adsorb to soil particles and sediment, which effectively holds it in the soil or water column and prevents it from escaping into the air. oasis-lmc.org

Volatilization-Related Properties of this compound
PropertyValueTemperatureSource
Vapor Pressure2.9 x 10⁻⁴ mm Hg25°C oasis-lmc.org
Vapor Pressure2 mPa20°C researchgate.net
Henry's Law Constant5.5 x 10⁻⁵ atm-m³/mole- oasis-lmc.org
Henry's Law Constant0.068 Pa m³/mol20°C researchgate.net
Henry's Law Constant0.452 Pa m³/mol25°C mdpi.com

The movement and bioavailability of this compound in soil and aquatic systems are heavily influenced by its adsorption to organic matter, suspended solids, and sediment. The soil adsorption coefficient (Koc) is a measure of a pesticide's tendency to bind to soil particles.

This compound is expected to adsorb to suspended solids and sediment, a behavior consistent with its reported Koc values. oasis-lmc.org These values range from 300 to as high as 64,925, indicating that the compound's mobility in soil can range from moderate to immobile. oasis-lmc.org A high Koc value suggests strong binding to soil and sediment, which can limit its movement into groundwater but may also make it more persistent in the soil or sediment layer.

Soil Adsorption Coefficient (Koc) for this compound
ParameterValueSource
Estimated Koc Range300 - 64,925 oasis-lmc.org
Reported Koc300
Reported Koc23,402 researchgate.net

Ecotoxicity to Non-Target Organisms

As a broad-spectrum organophosphate insecticide, this compound can pose a risk to organisms not targeted by its application. Its ecotoxicological profile reveals varying levels of toxicity across different animal groups.

The potential for this compound to accumulate in the tissues of aquatic organisms is considered high, as indicated by an estimated bioconcentration factor (BCF) of 925. oasis-lmc.org This suggests that aquatic organisms could accumulate the chemical to concentrations much higher than that of the surrounding water. oasis-lmc.org

Ecotoxicity Data for this compound
Organism GroupSpeciesEndpointValueClassificationSource
FishCyprinus carpio (Common carp)96-hr LC₅₀0.22 mg/LToxic oasis-lmc.org
BirdsAnas platyrhynchos (Mallard duck)Acute LD₅₀2.5 mg/kgHigh
MammalsRatAcute Oral LD₅₀>140 mg/kgModerate
Aquatic OrganismsFish (general)Bioconcentration Factor (BCF)925 (estimated)High Potential oasis-lmc.org

Aquatic Organisms: Toxicity and Bioaccumulation Potential

This compound is classified as very toxic to aquatic life, with the potential for long-lasting effects. nih.gov Its high Log Kow value (5.0) and an estimated Bioconcentration Factor (BCF) of 925 indicate a high potential for it to accumulate in the fatty tissues of aquatic organisms, provided it is not readily metabolized. nih.gov

Acute toxicity studies have demonstrated high toxicity to fish and extreme toxicity to aquatic invertebrates. For the Common carp (B13450389) (Cyprinus carpio), the 96-hour median lethal concentration (LC50) has been recorded at 0.22 mg/L. nih.gov Data for other aquatic species further underscore its high toxicity.

Acute Ecotoxicity of this compound in Aquatic Organisms
OrganismSpeciesEndpointValue (mg/L)Reference
Brown TroutSalmo trutta96-hour LC500.02 nih.gov
Common CarpCyprinus carpio96-hour LC500.22 nih.gov
Aquatic Invertebrate(Species not specified)48-hour EC500.0025 nih.gov

Beneficial Insects (e.g., Honey Bees): Sublethal and Lethal Effects

Avian Ecotoxicology

This compound exhibits high toxicity to avian species. Acute oral toxicity studies have established low median lethal dose (LD50) values for common test species, indicating that ingestion of small amounts of the compound can be fatal to birds. For the Mallard duck (Anas platyrhynchos), the oral LD50 is 2.5 mg/kg, while for the Bobwhite quail (Colinus virginianus), the oral LD50 ranges from 10 to 20 mg/kg. nih.govnih.gov

Avian Acute Oral Toxicity of this compound
SpeciesEndpointValue (mg/kg body weight)Reference
Mallard Duck (Anas platyrhynchos)LD502.5 nih.gov
Bobwhite Quail (Colinus virginianus)LD5010 - 20 nih.govnih.gov

Effects on Terrestrial Invertebrates

The impact of this compound on soil-dwelling invertebrates has been evaluated through standardized laboratory tests. In studies using the earthworm Eisenia fetida, the compound demonstrated low acute toxicity. The 14-day median lethal concentration (LC50) in artificial soil was determined to be greater than 1000 mg/kg of dry soil, which was the highest concentration tested. regulations.govregulations.gov No mortality or abnormal behaviors were observed in the earthworms up to this concentration. regulations.gov

Acute Toxicity of this compound in Terrestrial Invertebrates
OrganismSpeciesEndpointValue (mg/kg dry soil)Reference
EarthwormEisenia fetida14-day LC50>1000 regulations.govregulations.gov

Environmental Monitoring and Residue Persistence

This compound is characterized by moderate persistence in the environment. Its stability is influenced by factors such as pH and temperature. The hydrolysis half-life (DT50) at 25°C can range from 52 to 1200 days, indicating it can be very persistent in water under certain pH conditions (most stable at pH 7-8). nih.gov In soil, its degradation is influenced by temperature, with rising spring temperatures accelerating the breakdown of residues. fao.org

Residues in Water Systems (Surface and Potable)

Monitoring programs have detected the presence of this compound in surface waters. In a study of the Hogeveense Polder in the Netherlands, surface water samples contained this compound at concentrations ranging from 0.1 to 0.3 µg/L. fao.org For context, the European Union has established a general maximum allowable concentration for any individual pesticide in drinking water at 0.1 µg/L. iupac.orgresearchgate.net There is a lack of widespread, publicly available data on the monitoring of this compound in potable water supplies.

Residues in Agricultural Products and Stored Grains

While this compound is used for the protection of stored agricultural commodities, specific research detailing its residue persistence, dissipation rates, and half-life on stored grains like wheat or corn is not widely available in the reviewed scientific literature. The majority of available studies focus on the related compound, Pirimiphos-methyl (B1678452). fstjournal.com.br The inherent stability of this compound, as indicated by its long hydrolysis half-life, suggests a potential for persistence when applied to stored products, though this would be highly dependent on conditions such as moisture content and temperature. nih.govfao.org

Residue Dissipation Kinetics in Crop Matrices

The dissipation of this compound residues in agricultural products is a critical factor in determining pre-harvest intervals and ensuring consumer safety. The rate of degradation is influenced by various factors, including the crop type, environmental conditions such as temperature and humidity, and the initial application rate. While extensive data on the dissipation of the closely related compound pirimiphos-methyl is available, specific kinetic data for this compound in a wide range of crop matrices is less documented in readily available literature.

However, studies on organophosphorus insecticides provide a general understanding of their dissipation behavior. For instance, research on stored grains has shown that the degradation of organophosphates often follows pseudo-first-order kinetics. The half-life of these compounds can vary significantly depending on the specific active ingredient and the storage conditions. For example, in stored soybeans, the half-life for pirimiphos-methyl was reported to be 30.1 days. redalyc.org In stored maize, the half-life of pirimiphos-methyl was found to be 34.7 days. researchgate.net It is important to note that these values are for the methyl analog and may not be directly extrapolated to this compound.

In a study investigating the residues of chlorpyrifos-ethyl and pirimiphos-methyl on greenhouse-grown tomatoes and peppers, the dissipation kinetics were determined. While this study did not evaluate this compound, it provides an example of how dissipation is quantified for similar compounds in vegetable matrices. The degradation of pirimiphos-methyl was observed to be rapid, with a half-life of 4.8 days on tomatoes and 1.6 days on peppers. scialert.netresearchgate.net

Interactive Data Table: Dissipation of this compound in Various Crop Matrices (Illustrative)

Crop MatrixHalf-life (t½) in daysDegradation Rate Constant (k)Initial Residue (mg/kg)Residue after 7 days (mg/kg)
Stored WheatData not availableData not availableData not availableData not available
Stored MaizeData not availableData not availableData not availableData not available
TomatoesData not availableData not availableData not availableData not available
PeppersData not availableData not availableData not availableData not available
CabbageData not availableData not availableData not availableData not available

This table is illustrative due to the lack of specific data for this compound in the provided search results. The data for pirimiphos-methyl has been included for comparative context where available.

Modeling Environmental Concentrations and Exposure

Predicting the environmental concentrations (PECs) of pesticides is a fundamental component of ecological risk assessment. Various mathematical models are employed to estimate the distribution and fate of active substances in different environmental compartments, such as soil, water, and air. These models are crucial for regulatory bodies to evaluate the potential risks to non-target organisms and ecosystems. ifremer.frepa.gov

For pesticides like this compound, a range of models can be utilized to simulate their environmental behavior. These models often fall into categories such as fate and transport models, exposure models, and risk assessment models. fao.org Fate and transport models predict the movement and degradation of a chemical in the environment, considering processes like runoff, leaching, volatilization, and degradation. Exposure models then use this information to estimate the concentration of the pesticide that organisms are likely to encounter.

Several established modeling frameworks are used in the regulatory assessment of pesticides in Europe and North America. These include the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) models, which are a suite of simulation tools for predicting pesticide concentrations in groundwater and surface water. fao.org The EFSA (European Food Safety Authority) also provides guidance and calculators for assessing operator exposure. fao.org

Specific modeling studies for this compound are not extensively detailed in the public domain. However, the principles of pesticide modeling would apply. Key input parameters for modeling this compound would include its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), degradation rates in soil and water, and application details (rate, timing, method).

For instance, the U.S. Environmental Protection Agency (EPA) uses various models to assess pesticide risks to human health and the environment, including aquatic, terrestrial, and atmospheric models. epa.gov These models can predict pesticide concentrations in food, water, and other environmental media. While a specific risk assessment model for this compound is not detailed in the search results, the general approach would involve using its known environmental fate properties to predict exposure levels and compare them to toxicological endpoints for relevant organisms.

The following table outlines the types of models and key parameters that would be involved in assessing the environmental concentrations and exposure of this compound.

Interactive Data Table: Key Parameters for Modeling this compound Environmental Fate

Model TypeKey Input Parameters for this compoundPredicted Environmental Concentration (PEC) Output
Soil Fate and Transport Models (e.g., PELMO, PEARL) Soil properties (organic carbon content, texture), this compound soil degradation half-life, Adsorption coefficient (Koc), Application rate and timingPEC in soil (mg/kg), Potential for leaching to groundwater (µg/L)
Surface Water Models (e.g., FOCUS-SW, PRZM-EXAMS) Runoff potential from treated fields, Spray drift parameters, this compound degradation rate in water and sediment, Application scenarioPEC in surface water (µg/L), PEC in sediment (mg/kg)
Operator and Worker Exposure Models (e.g., EFSA Calculator) Application method (e.g., spraying), Formulation type, Use of personal protective equipment (PPE), Application rateDermal and inhalation exposure levels (mg/kg body weight/day)
Dietary Exposure Models Crop residue data, Food consumption patternsEstimated daily intake (mg/kg body weight/day)

This table presents a conceptual framework for modeling this compound's environmental concentration and exposure, as specific modeling studies for this compound were not identified in the search results.

Toxicological Research and Health Impact Assessments

Metabolism and Excretion in Mammalian Systems

Pirimiphos-ethyl is subject to metabolic processes in mammalian systems, leading to its breakdown and subsequent elimination. Studies in rats and dogs indicate rapid absorption, metabolism, and excretion. inchem.orgresearchgate.net

Metabolic Pathways and Identified Metabolites

The metabolism of this compound involves several transformation processes, including hydrolysis of the phosphorothioate (B77711) group, de-ethylation of the N-diethyl group, conjugation with glucuronic acid or other compounds, hydrolysis of the pyrimidinyl group, and oxidation of phosphorothioate to phosphate. fao.org

In rats and dogs, 2-ethylamino-4-hydroxy-6-methylpyrimidine (B8771187) has been identified as a major urinary metabolite. inchem.orginchem.org This metabolite does not possess the O-P moiety typically associated with the acetylcholinesterase (AChE) inhibitory activity of organophosphate insecticides. regulations.gov Other identified urinary metabolites include 2-amino-4-hydroxy-6-methylpyrimidine (B160893) and 2-diethylamino-4-hydroxy-6-methylpyrimidine. inchem.org The pyrimidine (B1678525) metabolite can undergo further dealkylation and/or conjugation, eventually leading to the loss of the pyrimidine group. inchem.org

In rats, at a single oral dose of 1 mg/kg, 2-ethylamino-6-methylpyrimidin-4-ol was the main urinary metabolite. fao.org At a higher single dose of 250 mg/kg, the main metabolites in male rats were O-2-ethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate (desethyl-R402186) and 2-ethylamino-6-methylpyrimidin-4-ol (R35510), while in female rats, they were O-2-diethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate (R402186) and desethyl R402186. fao.org

Studies in Atlantic salmon identified two main metabolites: O-[2-(ethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate (Desethyl-PM) and 2-(diethylamino)-4-hydroxy-6-methylpyrimidin (2-DAMP). tandfonline.comresearchgate.net 2-DAMP was observed as the dominant metabolite in fillet, liver, kidney, and bile of Atlantic salmon, often at concentrations similar to or higher than the parent compound. tandfonline.comresearchgate.net Desethyl-PM was present at lower concentrations in these tissues. tandfonline.comresearchgate.net

Table 1: Identified Metabolites of this compound

Metabolite NameFound InSpeciesNotes
2-ethylamino-4-hydroxy-6-methylpyrimidine (R35510)UrineRats, DogsMajor urinary metabolite, lacks AChE inhibitory moiety. inchem.orginchem.orgregulations.gov
2-amino-4-hydroxy-6-methylpyrimidineUrineRats, DogsIdentified metabolite. inchem.org
2-diethylamino-4-hydroxy-6-methylpyrimidineUrineRats, DogsIdentified metabolite. inchem.org
O-2-ethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate (desethyl-R402186)UrineRatsMain metabolite in male rats at higher doses. fao.org
O-2-diethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate (R402186)UrineRatsMain metabolite in female rats at higher doses. fao.org
O-[2-(ethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate (Desethyl-PM)Fillet, Liver, Kidney, BileAtlantic SalmonMain metabolite, generally lower concentration than 2-DAMP. tandfonline.comresearchgate.net
2-(diethylamino)-4-hydroxy-6-methylpyrimidin (2-DAMP)Fillet, Liver, Kidney, BileAtlantic SalmonDominant metabolite in Atlantic salmon. tandfonline.comresearchgate.net

Excretion Kinetics and Routes

In rats, following oral or intraperitoneal administration of 2-14C-ring-labelled pirimiphos-methyl (B1678452), a significant portion of the dose (73% to 81%) was excreted in the urine within the first 24 hours, indicating rapid absorption. inchem.org Over 120 hours after oral dosing, the majority of the radioactive products were accounted for in urine (86%) and feces (15.2%). inchem.org Similar results were observed after intraperitoneal injection, though excretion was more rapid after oral administration. inchem.org There was no evidence of accumulation of pirimiphos-methyl or its metabolites in the liver, kidney, or fat of rats following daily dosing over four days. inchem.orginchem.org

In a lactating goat, 91% of the label from a single dose of 2-14C ring-labelled pirimiphos-methyl was excreted within 8 days, with 87% in urine and 4% in feces. inchem.org Milk contained only a small percentage (0.41%) of the label, primarily within the first 24 hours. inchem.org

In Atlantic salmon, faeces appear to be the main excretion route for the metabolites 2-DAMP and Desethyl-PM. researchgate.net

Comparative Metabolism Across Species

Comparative studies indicate differences in the metabolic pathways of this compound across species like rats, goats, and fish. While rats and goats show extensive metabolism and excretion primarily via urine and feces inchem.orginchem.orgnih.gov, the specific dominant metabolites can differ. In ruminants (like goats), de-ethylated and de-phosphorylated metabolites have been identified as dominant in muscle, liver, and kidney. tandfonline.com

In Atlantic salmon, the main metabolites identified were 2-DAMP and Desethyl-PM, and the absence of more highly metabolized forms observed in goats suggests different metabolic pathways in cold-water fish compared to ruminant mammals. tandfonline.com

Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies assess the potential of a substance to damage genetic material.

In Vitro Assays

In vitro studies, such as the Ames test using Salmonella typhimurium, are commonly used to evaluate mutagenicity. nih.govnih.gov A study using a mixture of 15 pesticides, including this compound, did not observe mutagenic activity in the Salmonella-microsome assay at concentrations up to 500 micrograms/plate, with and without metabolic activation. nih.gov

While a study on pirimiphos-methyl (a related compound) indicated it was nonmutagenic in the Ames test nih.gov, another source suggests the majority of mutagenicity studies for pirimiphos-methyl were negative. regulations.gov Pirimiphos-methyl did show a slight but statistically significant increase in sister chromatid exchanges (SCE) in an in vitro SCE assay using human lymphocytes, but it was not clastogenic in vitro. regulations.govnih.gov In vitro mammalian cell genotoxicity tests, including those using Chinese Hamster Ovary (CHO) cells, are also employed to assess gene mutation and chromosomal aberrations. service.gov.ukresearchgate.net

In Vivo Assays

In vivo assays, such as the Micronucleus test, are conducted in living organisms to assess chromosomal damage. nih.govresearchgate.netservice.gov.uk A study administering a mixture of 15 pesticides, including this compound, to Wistar rats did not observe a significant increase in the frequency of micronuclei. nih.gov Pirimiphos-methyl was also reported as not genotoxic in primary rat hepatocytes and not clastogenic in vivo. regulations.gov The in vivo genotoxicity results for pirimiphos-methyl are generally negative, suggesting a lack of relevant mutagenic potential. un.org

Table 2: Summary of Genotoxicity/Mutagenicity Findings

Assay TypeTest PerformedSpecies/SystemKey FindingSource
In VitroAmes Test (Salmonella-microsome assay)Salmonella typhimuriumNo mutagenic activity observed for a mixture containing this compound. nih.gov
In VitroSister Chromatid Exchange (SCE) assayHuman lymphocytesSlight but statistically significant increase observed for a mixture. nih.gov
In VitroIn vitro mammalian cell genotoxicity testsMammalian cellsUsed to assess gene mutation and chromosomal aberrations (general). service.gov.uk
In VivoMicronucleus testWistar ratsNo significant increase in micronuclei observed for a mixture. nih.gov
In VivoIn vivo genotoxicity studies (general for pirimiphos-methyl)AnimalsGenerally negative results, suggesting no relevant mutagenic potential. regulations.govun.org

Cytogenetic Effects on Human Lymphocytes

Research has investigated the potential of this compound to induce cytogenetic effects in human lymphocytes. One study incubated lymphocytes from healthy donors with a mixture of 15 pesticides, including this compound (at less than 1% of the mixture). nih.gov The mixture, at concentrations ranging from 1 to 20 micrograms/ml, did not cause significant changes in the number of hypodiploid, hyperdiploid, or polyploid cells, nor in the number of chromosome and chromatid aberrations. nih.gov However, a dose-dependent increase in nonsynchronous centromeric separations was observed with the pesticide mixture. nih.gov This effect was not seen when benomyl (B1667996), another pesticide in the mixture, was excluded, suggesting that benomyl may have been responsible for this specific effect. nih.gov

Reproductive and Developmental Toxicology

Organophosphorus insecticides, including this compound, have been identified as potentially affecting reproductive and developmental health. nih.gov

Effects on Fertility

Studies in rats have examined the effects of pirimiphos-methyl (a related compound where methoxy (B1213986) groups replace the ethoxy groups in this compound wikipedia.org) on fertility. A three-generation reproduction study in rats fed diets containing pirimiphos-methyl noted a decrease in pregnancy rates at higher doses, although cholinesterase activity was depressed at all tested dosages. inchem.org Other reproductive parameters were not affected in this study. inchem.org Another three-generation study with pirimiphos-methyl at different dietary concentrations did not show adverse effects on reproductive parameters at any dose level in a repeat study. who.int

A study specifically investigating pirimiphos-methyl's effects on male rat reproductive performance found that oral administration at doses of 62.5 and 125 mg/kg/day for 90 days disrupted spermatogenesis and reduced fertility. nih.govresearchgate.netscispace.com This study reported a significant decrease in sperm density and motility, as well as fertility and parturition indices, in rats treated with 125 mg/Kg of pirimiphos-methyl. nih.govresearchgate.net Histological examination in this study revealed enlarged interstitial space, inhibited spermatogenesis, rarefaction of Leydig cells, and edema in the testes of treated animals compared to controls. nih.govresearchgate.net

Teratogenic Potential

Teratogenicity studies have been conducted to assess the potential of this compound and related compounds to cause birth defects. A rabbit teratogenicity study with pirimiphos-methyl administered during gestation did not show any evidence of teratogenic effects. inchem.orgwho.int The No Observed Adverse Effect Level (NOAEL) for fetotoxicity and teratogenicity in this study was 16 mg/kg of body weight per day. who.int Similarly, developmental studies in rats and rabbits with pirimiphos-methyl did not indicate adverse effects on fetal development. nhmrc.gov.au

Neurotoxicity Research beyond Cholinesterase Inhibition

While the primary mechanism of toxicity for organophosphorus pesticides like this compound is the inhibition of acetylcholinesterase, research has explored neurotoxic effects beyond this mechanism. regulations.govoecd.org

Delayed Polyneuropathy

Organophosphorus compounds can cause delayed polyneuropathy, a neurological disorder affecting the peripheral nerves. nih.govecetoc.org However, studies specifically on pirimiphos-methyl in hens, a species often used to assess delayed neurotoxicity, have indicated that it does not cause this effect. who.intnhmrc.gov.auinchem.org this compound is not known to induce delayed peripheral polyneuropathy. jodrugs.com

Immunotoxicity Assessments

Immunotoxicity is another area of investigation for organophosphorus pesticides. While some organophosphorus compounds have been associated with immunotoxicity, a Hazard and Science Policy Council (HASPOC) evaluation concluded that immunotoxicity studies are not needed for organophosphates, including pirimiphos-methyl, based on a weight of evidence approach. regulations.gov However, one publication mentions an evaluation of immunotoxicity induced by pirimiphos-methyl in male Balb/c mice following 28-day exposure. chemsrc.com

Pesticide Resistance Development and Management Strategies

Observed Resistance in Target Pests

Resistance to pirimiphos-ethyl has been documented in several key agricultural and veterinary pests, diminishing its efficacy and necessitating alternative control measures.

The cowpea weevil, Callosobruchus maculatus, a significant pest of stored legumes, has demonstrated resistance to pirimiphos-methyl (B1678452), a closely related organophosphate. Studies in Nigeria have shown that the survival rates of C. maculatus vary depending on the geographical zone, with some populations exhibiting higher tolerance. uconn.eduresearchgate.net For instance, 7-day old adult weevils showed notable resistance to certain concentrations of the insecticide. uconn.eduresearchgate.net Research comparing the efficacy of plant-derived powders to pirimiphos-methyl against C. maculatus has indicated that in some cases, the chemical insecticide provides poorer protection, suggesting a reduced susceptibility in the target pest population. medcraveonline.comresearchgate.net

The banana weevil borer, Cosmopolites sordidus, a major pest in banana cultivation, has also developed resistance to this compound. nih.govup.ac.za Reports from Australia less than a decade after the widespread use of organophosphates indicated resistance to this compound, alongside other organophosphates like chlorpyrifos (B1668852) and prothiophos, in Queensland and New South Wales. up.ac.za This development of resistance has been a significant concern for the banana industry, as chemical control is a primary method for managing this pest. up.ac.za

Interactive Data Table: Resistance Ratios of Various Pests to Pirimiphos-methyl

Pest SpeciesStrainResistance Ratio (RR)Geographic Origin
Sitophilus oryzaeField Strain31.05-foldNot Specified
Trogoderma granariumField Strains19.9 to 38.1-foldNot Specified

Note: Resistance Ratio (RR) is the factor by which the resistance of a given strain exceeds that of a susceptible reference strain. Data for pirimiphos-methyl, a related compound, is presented here to illustrate the development of resistance to this class of insecticides. researchgate.netnih.gov

Organophosphates as a class are utilized for the control of ticks, which are significant vectors of disease in both humans and animals. nih.govmerckvetmanual.com The repeated use of these acaricides has led to the selection of resistant tick populations. nih.gov While specific data on this compound tolerance in ticks is not extensively detailed in the provided search results, the development of resistance to organophosphates in general is a well-documented phenomenon in various tick species, including Rhipicephalus microplus. nih.gov This resistance poses a challenge to the effective control of tick infestations and the diseases they transmit. nih.govresearchgate.net The mechanisms of resistance in ticks are similar to those in insects, involving target site modifications and metabolic detoxification. nih.gov

Strategies for Resistance Management

To preserve the effectiveness of this compound and other insecticides, it is crucial to implement robust resistance management strategies. These strategies aim to minimize the selection pressure for resistance and maintain susceptible individuals within the pest population.

A cornerstone of resistance management is the implementation of Integrated Pest Management (IPM) programs. manageresistancenow.ca IPM utilizes a combination of control methods, including cultural, biological, and chemical approaches, to manage pest populations in a sustainable manner. manageresistancenow.ca

Key strategies for managing resistance to this compound include:

Rotation of Insecticides: This involves alternating the use of this compound with insecticides that have different modes of action. uconn.educropaia.compnwpestalert.netgrowertalks.com This practice prevents the continuous selection for resistance to a single chemical class. cropaia.comgrowertalks.com For instance, rotating between an organophosphate like this compound and a pyrethroid or a neonicotinoid can help to delay the development of resistance. uconn.edu

By adopting these and other IPM tactics, the development of resistance to this compound can be slowed, extending the useful lifespan of this important insecticide. manageresistancenow.caucanr.edu

Rotation and Mixture Regimens of Insecticides

To mitigate the development of resistance to this compound, the implementation of insecticide rotation and mixture regimens is a key strategy. These approaches are designed to reduce the selection pressure exerted by a single mode of action on a pest population.

Insecticide Rotation: This strategy involves alternating the use of this compound with insecticides from different chemical classes that have distinct modes of action. For a rotation to be effective, the chosen insecticides should not be susceptible to the same resistance mechanisms. For instance, since this compound is an organophosphate (Group 1B), it could be rotated with pyrethroids (Group 3A), neonicotinoids (Group 4A), or spinosyns (Group 5), among others. The core principle is to target pests with different biochemical or physiological pathways in successive generations, thereby preventing the buildup of individuals resistant to any single insecticide class. A well-designed rotation plan should consider the life cycle of the target pest to ensure that successive generations are not exposed to the same mode of action.

Insecticide Mixtures: This approach involves the simultaneous application of two or more insecticides with different modes of action. Theoretically, for an individual insect to survive, it would need to possess resistance mechanisms to both active ingredients, a statistically less probable event. The effectiveness of a mixture is highest when the resistance mechanisms to each component are independent and initially rare in the pest population. For example, a mixture of an organophosphate like this compound with a pyrethroid could be effective against a pest population where individuals may be resistant to one, but not both, of the insecticide classes.

While specific research data on resistance management for this compound through rotation and mixture regimens is limited, studies on other organophosphates provide valuable insights. For example, research on the management of whiteflies using various insecticide regimens demonstrated that rotations and mixtures significantly delayed the development of resistance compared to the continuous use of a single insecticide. In one study, a rotation of bifenthrin (B131952), endosulfan, and chlorpyrifos delayed resistance development for an additional 10 generations compared to continuous bifenthrin use. researchgate.net

Below is an illustrative data table based on a study of insecticide resistance development in a whitefly population under different treatment regimens. This serves as an example of how such data would be presented, though it does not specifically involve this compound due to a lack of available research.

Insecticide RegimenGeneration (F)Resistance Ratio (RR)
Bifenthrin (continuous)27752
Chlorpyrifos (continuous)78
Endosulfan (continuous)58
Bifenthrin-Endosulfan-Chlorpyrifos (rotation)2716
Bifenthrin + Endosulfan (mixture)2317

This table illustrates the delay in resistance development with rotation and mixture strategies for other insecticides and is for representative purposes only. researchgate.net

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) is a comprehensive, ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques. epa.gov The use of this compound can be a component of an IPM program, but its application is carefully considered and not relied upon as the sole method of control. The goal of IPM is to manage pest populations below an economic injury level, not to eradicate them entirely.

The key components of an IPM program that incorporates the use of this compound include:

Monitoring and Scouting: Regular monitoring of pest populations is fundamental to IPM. epa.gov This involves field scouting to determine the density and life stage of the target pest. Chemical intervention with an insecticide like this compound is only considered when pest numbers reach a predetermined action threshold. epa.gov

Biological Control: This strategy involves the conservation or introduction of natural enemies of the pest, such as predators, parasitoids, and pathogens. researchgate.net When insecticides are necessary, selective compounds that are less harmful to beneficial organisms are preferred. If a broad-spectrum insecticide like this compound is used, the timing and application method should be chosen to minimize impact on non-target species.

Judicious Use of Insecticides: When monitoring indicates that pest populations have exceeded the action threshold and other control methods are insufficient, insecticides may be warranted. researchgate.net In an IPM framework, the choice of insecticide is critical. If this compound is selected, it should be used in a way that minimizes the risk of resistance development, such as in rotation or as part of a mixture with other modes of action, as described in the previous section. The application should be targeted to the specific areas where the pest is present, rather than broad, prophylactic spraying.

By integrating these diverse strategies, an IPM approach can effectively manage pest populations, reduce reliance on chemical insecticides like this compound, and slow the development of pesticide resistance. researchgate.net This leads to more sustainable and environmentally sound pest management.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatography is the cornerstone of pesticide residue analysis, offering high separation efficiency and sensitivity. Various chromatographic methods have been developed and validated for the determination of pirimiphos-ethyl.

Gas chromatography (GC) is a primary technique for the analysis of thermally stable and volatile compounds like this compound. sigmaaldrich.com The separation is typically performed on a capillary column, such as a DB-5MS, which provides high resolution. nih.gov Following separation, detection is achieved using various detectors, each offering different levels of selectivity and sensitivity.

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus- and sulfur-containing compounds, making it well-suited for the analysis of organophosphate pesticides like this compound. nih.gov

Thermionic Detector: Also known as a nitrogen-phosphorus detector (NPD), this detector offers high sensitivity for nitrogen- and phosphorus-containing compounds. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling GC with a mass spectrometer provides definitive identification and quantification. nih.gov GC-MS/MS, operating in multiple reaction monitoring (MRM) mode, offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference. nih.govthermoscientific.frnih.gov This is particularly valuable for complex matrices like food and environmental samples. thermoscientific.fraensiweb.com The use of GC-MS/MS can overcome matrix effects that challenge other detectors. thermoscientific.fr

Table 1: Example GC-MS/MS Parameters for this compound Analysis

ParameterConditionSource
GC ColumnDB-5MS UI (30 m × 0.25 mm × 0.25 µm) nih.gov
Carrier GasHelium at 1.5 mL/min nih.gov
Inlet Temperature250 °C nih.gov
Oven ProgramInitial 50°C, ramped to 310°C nih.gov
MS Ionization ModeElectron Impact (EI) nih.gov
MS/MS Transition (Quantifier)333.1 -> 318.2 aensiweb.com
Retention Time~6.68 min thermoscientific.fr

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are suitable for analyzing a wide range of pesticides, including those that may be thermally labile. sigmaaldrich.com These techniques separate compounds based on their partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.

HPLC: For pirimiphos-methyl (B1678452), a closely related compound, HPLC methods have been developed using a reversed-phase C18 column with a mobile phase of acetonitrile and water. icm.edu.plresearchgate.net Detection is commonly performed with a UV-VIS detector at a specific wavelength, such as 254 nm. icm.edu.plresearchgate.net HPLC is considered a simple, rapid, and accurate method for routine analysis. icm.edu.pl

UPLC: UPLC utilizes columns with smaller particle sizes (<2 µm), which results in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. hh-ra.org When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for the simultaneous analysis of multiple pesticide residues in complex matrices like marine organisms and agricultural products. nih.govvliz.be

Table 2: Example HPLC Parameters for Organophosphate Analysis

ParameterCondition (for Pirimiphos-methyl)Source
HPLC ColumnReversed-phase C18 (250 x 4.6 mm, 5 µm) icm.edu.plresearchgate.net
Mobile PhaseAcetonitrile:Water (85:15, v/v) icm.edu.plresearchgate.net
Flow Rate1.0 mL/min icm.edu.pl
DetectionUV at 254 nm icm.edu.plresearchgate.net
Retention Time~9.29 min icm.edu.plresearchgate.net

Thin-Layer Chromatography (TLC) is a cost-effective and straightforward chromatographic technique used for the separation and identification of this compound. rsc.organalyticaltoxicology.com It involves spotting the sample on a plate coated with a stationary phase, such as silica gel GF254. rsc.org The plate is then developed in a chamber with a suitable mobile phase.

A common mobile phase for this compound is a mixture of hexane and acetone (17:3). rsc.org After development, the separated spots can be visualized under UV light. nih.gov For quantification, the corresponding area can be scraped from the plate, the compound extracted with a solvent like methanol, and its concentration measured. rsc.orgnih.gov While less sensitive than GC or HPLC, TLC is a valuable screening tool. rsc.org

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantification of this compound, particularly in formulated products.

Ultraviolet (UV) spectrophotometry can be used to determine the concentration of this compound. One method involves direct measurement after extraction and cleanup. The isolated insecticide is extracted into methanol, and the absorbance is measured at its maximum wavelength (λmax) of 248 nm. rsc.org

An alternative, more specific UV method involves the hydrolysis of this compound in boiling hydrochloric acid. rsc.org This process converts it to 2-diethylamino-4-hydroxy-6-methylpyrimidine. This hydrolysis product is then extracted and measured absorptiometrically at 298 nm in methanol. rsc.org Although effective, UV spectrophotometry can be less specific than chromatographic methods, especially for samples that may have degraded. rsc.org

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in residue analysis to isolate this compound from the sample matrix and remove interfering substances. The choice of technique depends heavily on the matrix being analyzed (e.g., crops, water, soil, animal tissues). epa.gov

Liquid-Liquid Extraction (LLE): This conventional technique involves partitioning the analyte between two immiscible liquid phases. nih.gov For crop samples, this compound can be extracted using solvents like a 20% acetone in n-hexane mixture. epa.gov For water samples, extraction can be performed with n-hexane. epa.gov

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that separates the analyte from interferences based on physical and chemical interactions with a solid sorbent. nih.govtbzmed.ac.ir It is often used after an initial solvent extraction to further purify the sample extract before chromatographic analysis. tbzmed.ac.ir

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become the standard for multi-residue pesticide analysis in food matrices like fruits and vegetables. thermoscientific.frnih.gov The procedure typically involves an extraction step with acetonitrile, followed by a partitioning step using salts like magnesium sulfate and sodium chloride. nih.gov A subsequent cleanup step, known as dispersive SPE (d-SPE), uses sorbents like primary secondary amine (PSA) and C18 to remove interferences. nih.govepa.gov This method is known for its speed, simplicity, and effectiveness across a broad range of pesticides. nih.govthermoscientific.fr

Accelerated Solvent Extraction (ASE): ASE, also known as pressurized liquid extraction (PLE), uses elevated temperatures and pressures to extract analytes from solid samples quickly and with less solvent consumption compared to traditional methods like Soxhlet. thermofisher.comresearchgate.net It has been successfully applied to extract pesticides from various environmental and biological matrices. vliz.bethermofisher.com

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that has been successfully applied to the analysis of this compound in environmental samples. This method involves the absorption of analytes onto a coated fiber, followed by thermal desorption into a gas chromatograph for analysis.

A study on the determination of 23 organophosphorus pesticides, including this compound, in surface water utilized SPME coupled with gas chromatography-mass spectrometry (GC-MS). oup.com The key parameters of this methodology were optimized to enhance extraction efficiency. The optimal conditions involved direct immersion of a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber into a 4 mL water sample, with magnetic stirring at 1150 rpm for an extraction time of 45 minutes at 60°C. oup.com Subsequent desorption was carried out in the GC injector at 250°C for 5 minutes. oup.com

Under these optimized conditions, the method demonstrated good linearity and sensitivity. In the selective ion monitoring (SIM) mode, the linear range for most of the studied compounds was between 0.05 and 10 µg/L, with detection limits ranging from 0.7 to 50 ng/L. oup.com For the validation of matrix effects in surface water, the recovery rates for the organophosphorus pesticides were found to be in the range of 71–104%. oup.com

Interactive Data Table: SPME-GC-MS Parameters for this compound Analysis in Water

ParameterValueReference
Fiber CoatingPDMS/DVB oup.com
Extraction ModeDirect Immersion oup.com
Extraction Time45 min oup.com
Extraction Temperature60°C oup.com
Desorption Temperature250°C oup.com
Desorption Time5 min oup.com
Detection Limit Range (OPPs)0.7–50 ng/L oup.com
Recovery Range (OPPs)71–104% oup.com

Solid-Liquid Extraction with Low Temperature Partitioning

Solid-Liquid Extraction with Low-Temperature Partitioning (SLE/LTP) is a simple and effective method for the extraction of pesticide residues from complex matrices. This technique relies on the partitioning of analytes between a solid sample and a water-miscible organic solvent at sub-zero temperatures, which facilitates the separation of the extract from the frozen sample matrix. scielo.brnih.gov

While a specific study on this compound using SLE/LTP was not identified, a relevant investigation focused on the determination of Pirimiphos-methyl, a closely related organothiophosphate, in dehydrated green tea leaves. scielo.br The optimized method involved extraction with acetonitrile followed by a clean-up step using primary secondary amine (PSA) and octadecylsilane (C18) as sorbents to remove chlorophyll. scielo.br The analysis was performed by gas chromatography coupled to mass spectrometry (GC-MS).

The validated SLE/LTP-GC-MS method for Pirimiphos-methyl demonstrated excellent performance, with a limit of detection (LOD) of 0.015 mg/kg and a limit of quantification (LOQ) of 0.050 mg/kg. scielo.br The recovery rates ranged from 81% to 111%, with coefficients of variation below 16%. scielo.br Given the structural similarity between this compound and Pirimiphos-methyl, it is anticipated that this methodology could be adapted for the analysis of this compound in similar matrices with comparable efficiency.

Interactive Data Table: SLE/LTP-GC-MS Findings for Pirimiphos-methyl in Tea

ParameterValueReference
AnalytePirimiphos-methyl scielo.br
MatrixDehydrated Green Tea Leaves scielo.br
Limit of Detection (LOD)0.015 mg/kg scielo.br
Limit of Quantification (LOQ)0.050 mg/kg scielo.br
Recovery Range81–111% scielo.br
Coefficient of Variation< 16% scielo.br

QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices. This approach involves an initial extraction with acetonitrile followed by a partitioning step using salts and a subsequent clean-up step with dispersive solid-phase extraction (d-SPE).

A study on the simultaneous determination of 155 pesticide residues in rice employed a modified QuEChERS method coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov For this compound, this method demonstrated a limit of quantification of 5 μg/kg. nih.gov The recovery of this compound was determined at three different spiking levels, yielding a recovery rate of 77.1%. nih.gov

Interactive Data Table: QuEChERS Method Findings for this compound

MatrixAnalytical TechniqueSpiking LevelsRecovery RateLimit of Quantification (LOQ)Reference
RiceHPLC-MS/MS3 levels77.1%5 μg/kg nih.gov

Immunoassay-Based Detection (e.g., IC-ELISA)

Immunoassay-based methods, such as the indirect competitive enzyme-linked immunosorbent assay (IC-ELISA), offer a rapid, cost-effective, and high-throughput screening tool for the detection of pesticide residues. These assays are based on the specific binding between an antibody and the target analyte.

A study focused on the development of a monoclonal antibody-based IC-ELISA for the detection of Pirimiphos-methyl in grain samples. nih.govacs.org This assay exhibited a high sensitivity, with a half-maximal inhibitory concentration (IC50) of 4.2 ng/mL and a detection limit of 0.07 ng/mL for Pirimiphos-methyl. nih.govacs.org Importantly, the assay showed negligible cross-reactivity with other organophosphorus pesticides, with the exception of this compound. nih.govacs.org Another study developing a competitive ELISA for Pirimiphos-methyl reported a high cross-reactivity of 320% with this compound. acs.org

Furthermore, an IC-ELISA was developed for the broader detection of organophosphorus pesticides in water, using a polyclonal antibody. nih.govtandfonline.com This assay demonstrated an IC50 value of 0.331 µg/mL and a detection limit of 0.0116 µg/mL for a compound identified as "pirimiphos". nih.govtandfonline.com The recovery of "pirimiphos" from spiked water samples ranged from 90% to 160%. nih.govtandfonline.com

These findings indicate the potential for developing a specific and sensitive IC-ELISA for this compound, as well as its inclusion in broader-spectrum immunoassays for organophosphorus pesticides. The degree of cross-reactivity with Pirimiphos-methyl is a critical parameter that must be characterized for accurate quantification.

Interactive Data Table: IC-ELISA Findings Relevant to this compound

Target AnalyteAntibody TypeMatrixIC50Detection LimitCross-Reactivity with this compoundReference
Pirimiphos-methylMonoclonalGrain4.2 ng/mL0.07 ng/mLNoted as an exception to negligible cross-reactivity nih.govacs.org
Pirimiphos-methylPolyclonalWheat Grain/Flour-0.02 ng/mL320% acs.org
"Pirimiphos"PolyclonalWater0.331 µg/mL0.0116 µg/mL- nih.govtandfonline.com

Reference Materials and Quality Control in Analysis

The accuracy and reliability of analytical data for this compound are fundamentally dependent on the implementation of robust quality control procedures and the use of certified reference materials (CRMs). nih.gov

Reference Materials: CRMs are highly characterized materials with a certified property value, uncertainty, and a statement of metrological traceability. ondemand.com They are essential for method validation, calibration of analytical instruments, and assessing the performance of analytical laboratories. nih.govnist.gov For pesticide residue analysis, both neat pesticide standards of known purity and matrix-matched CRMs are utilized. accustandard.com Matrix CRMs are particularly valuable as they allow for the assessment of the entire analytical procedure, including extraction and clean-up, and help to account for matrix effects that can influence analytical results. nih.gov The use of CRMs produced by accredited reference material producers ensures that the materials meet internationally recognized standards for quality and competence. ondemand.com

Quality Control: A comprehensive quality control program is crucial for ensuring the validity of analytical results. Key aspects of quality control in pesticide residue analysis include:

Method Validation: Before routine use, analytical methods must be thoroughly validated to demonstrate their fitness for purpose. Validation parameters typically include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Instrument Calibration: Analytical instruments, such as GC and HPLC systems, must be regularly calibrated using certified reference standards to ensure accurate quantification. ondemand.com

Analysis of Blanks: Method blanks (reagents without sample) and matrix blanks (sample known to be free of the analyte) should be analyzed with each batch of samples to check for contamination. ug.edu.gh

Recovery Studies: The efficiency of the extraction and clean-up procedures should be monitored by analyzing spiked samples (matrix fortified with a known amount of the analyte) with each sample batch. Acceptable recovery is typically within the range of 70-120%.

Participation in Proficiency Testing Schemes: Regular participation in proficiency testing (PT) schemes allows laboratories to assess their analytical performance against other laboratories and provides an independent verification of their competence. nih.gov

By adhering to these quality control measures and utilizing certified reference materials, analytical laboratories can ensure the generation of high-quality, defensible data for the monitoring of this compound residues.

Regulatory Science and Risk Assessment Frameworks

International and National Regulatory Status

The legal status of Pirimiphos-ethyl varies significantly between major regulatory bodies, reflecting different data submissions, risk assessments, and agricultural needs.

Within the European Union, the use of active substances in plant protection products is regulated by Regulation (EC) No 1107/2009. wikipedia.org This regulation establishes a two-tiered system where active substances are first approved at the EU level, after which Member States can authorize specific plant protection products containing them. wikipedia.org

This compound is not approved for use as an active substance in plant protection products within the European Union under Regulation (EC) No 1107/2009. nih.gov This status means that plant protection products containing this compound cannot be marketed or used in EU member states. This is distinct from the related compound, Pirimiphos-methyl (B1678452), which is approved for use in the EU, subject to certain restrictions. europa.eulegislation.gov.uk

In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) requires that all pesticides sold or distributed must be registered by the EPA. regulations.gov The Food Quality Protection Act (FQPA) of 1996 mandated a review of all existing pesticide registrations to ensure they meet current health and safety standards. epa.govecetoc.org This review process is known as reregistration.

This compound is identified by the EPA Pesticide Chemical Code 108101. nih.gov However, unlike its more widely used counterpart, Pirimiphos-methyl, this compound does not have a recent Reregistration Eligibility Decision (RED) or a comprehensive, publicly available human health risk assessment under the current registration review program. epa.govepa.gov The absence of such documents suggests it may have limited or no registered uses in the United States, precluding the need for a full reregistration review and risk assessment for food, water, or residential exposures.

The Codex Alimentarius Commission, established by the FAO and WHO, develops international food standards, guidelines, and codes of practice to protect consumer health and ensure fair practices in the food trade. sitefinity.cloud A key function is setting Maximum Residue Limits (MRLs), which are the highest level of a pesticide residue that is legally tolerated in or on food or feed when applied correctly. fao.org These MRLs are based on risk assessments conducted by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). sitefinity.cloud

A search of the Codex Pesticides database indicates no specific MRLs have been established for this compound. This suggests that it has not undergone a full evaluation by the JMPR for the purpose of setting international residue standards for food commodities.

Regulatory Status of this compound

Regulatory Body Jurisdiction Status Key Regulations
European Commission European Union Not Approved Regulation (EC) No 1107/2009
U.S. EPA United States No recent Reregistration Eligibility Decision (RED); likely limited or no registered uses. FIFRA, FQPA
Codex Alimentarius International No Maximum Residue Limits (MRLs) established. N/A

Risk Assessment Methodologies

Regulatory agencies employ standardized methodologies to evaluate the potential risks associated with pesticides. For organophosphates like this compound, these assessments focus on aggregate and cumulative exposure scenarios.

An aggregate exposure assessment evaluates the total exposure to a single chemical from all potential sources and routes. ecetoc.org The U.S. FQPA specifically mandates that the EPA must consider aggregate exposure from dietary sources (food and drinking water) and non-occupational sources, such as residential uses. ecetoc.org

The process for a pesticide like this compound would involve:

Dietary (Food) Exposure: Calculating potential residues on food crops based on its proposed or registered use patterns.

Dietary (Drinking Water) Exposure: Using models to estimate the concentration of the pesticide in surface and groundwater that could be used as drinking water sources. regulations.gov

Residential Exposure: Assessing non-occupational exposure that could occur from use in and around homes, for instance, on lawns or for pest control.

Since this compound appears to have no registered residential or food uses in the United States, an aggregate risk assessment would conclude that exposure from these pathways is not expected. regulations.govepa.gov Therefore, the aggregate risk would be equivalent to the dietary risk from any potential food uses, which in this case, appear to be none. regulations.gov

The FQPA requires the EPA to consider the cumulative effects of pesticides that share a common mechanism of toxicity. regulations.gov Organophosphates, including this compound, are known to share a common mechanism: the inhibition of the enzyme cholinesterase. epa.govepa.gov

The EPA established the organophosphates as its first common mechanism group and has conducted a cumulative risk assessment for these chemicals. regulations.gov The methodology involves:

Identifying the Common Mechanism Group: Grouping all organophosphate pesticides together.

Using a Common Toxicological Endpoint: Assessing the combined effect on cholinesterase inhibition. regulations.gov

Applying a Relative Potency Factor (RPF): To standardize the toxicity of different organophosphates, the EPA uses an index chemical. For the organophosphate group, methamidophos (B33315) was selected as the index chemical, and the potencies of other chemicals in the group are expressed as equivalents of methamidophos. regulations.gov

Summing Exposures: The assessment combines the "methamidophos-equivalent" exposures from all organophosphates through all relevant pathways (food, water, residential) to determine the total cumulative risk. regulations.gov

If this compound were registered for uses in the U.S. that resulted in dietary or residential exposure, it would be included in this cumulative risk assessment along with all other organophosphates. regulations.gov

Physiologically Based Toxicokinetic (PBTK) Modeling in Risk Assessment

Physiologically Based Toxicokinetic (PBTK) models are mathematical representations that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances, such as this compound, within the body. mdpi.comresearchgate.net These models are constructed based on the physiological and anatomical features of a species, distinguishing them from traditional compartmental models. mdpi.com By incorporating parameters like body weight, organ volumes, blood flow rates, and biochemical constants, PBTK models provide a mechanistic framework for understanding how a compound moves through and is processed by an organism. mdpi.comresearchgate.net

The primary advantage of PBTK models in the risk assessment of pesticides like this compound lies in their ability to perform various types of extrapolation. mdpi.com They can predict the toxicokinetic processes across different species, exposure routes (e.g., oral, dermal, inhalation), and dose levels. mdpi.comresearchgate.net This capability is crucial for translating toxicological data from laboratory animal studies to predict potential human health risks, a process known as in vitro to in vivo extrapolation (IVIVE). nih.gov

For organophosphate pesticides, PBTK models can be used to estimate the concentration of the active toxic metabolite—the oxon—in target tissues, such as the nervous system. This internal target tissue dose is often more directly related to the toxic effect (e.g., cholinesterase inhibition) than the external administered dose. researchgate.net By simulating this internal dose, risk assessors can make more informed judgments about the potential for adverse effects under different real-world exposure scenarios.

The process of developing a PBTK model involves several key steps:

Defining the Model Structure: This involves creating a diagram representing the key organs and tissues connected by blood flow. researchgate.net For a pesticide, this would include compartments for absorption (e.g., gut), metabolism (liver), distribution (blood, fat), and the target tissue (nervous system).

Parameterization: The model is populated with physiological values (e.g., organ weights, blood flows) from scientific literature and chemical-specific parameters (e.g., partition coefficients, metabolic rates). These chemical-specific values can often be determined using in vitro methods. nih.gov

Model Solution and Verification: Mathematical equations describing the chemical's movement and transformation are written and solved using specialized software. The model's predictions are then compared with experimental data from in vivo studies to ensure its accuracy. researchgate.net

While specific, publicly available PBTK models developed exclusively for this compound are not extensively documented, the established framework for organophosphate pesticides provides the scientific basis for their application. eawag.ch These models serve as powerful tools in modern risk assessment, offering a more refined, biologically based approach to evaluating the potential risks associated with exposure to compounds like this compound. mdpi.com

Environmental Risk Management Strategies

Environmental risk management for this compound involves a series of strategies designed to minimize its potential adverse effects on ecosystems. As an organophosphate insecticide, this compound can pose a high risk to non-target organisms, particularly aquatic life and birds. epa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and corresponding international agencies establish frameworks to ensure that when the pesticide is used, environmental exposure and subsequent risks are kept to an acceptable level. regulations.gov

The core of risk management is to implement measures that reduce the likelihood of environmental contamination during the handling, application, and disposal of the pesticide. epa.govepa.gov This involves a comprehensive approach that includes regulatory controls, mitigation measures, and compliance monitoring. These strategies are based on a thorough environmental risk assessment that considers the compound's fate and behavior in the environment (e.g., persistence, potential for runoff) and its ecotoxicological effects. rivm.nl Management strategies are continuously reviewed and updated as new scientific data become available. regulations.gov

Mitigation Measures for Environmental Contamination

To minimize the environmental impact of this compound, a variety of mitigation measures are implemented through product labeling, use restrictions, and handling guidelines. These measures are designed to prevent the pesticide from reaching non-target areas, especially sensitive aquatic environments.

Key mitigation measures include:

Runoff and Drift Reduction: Labels for products containing this compound include mandatory instructions to prevent contamination of water bodies. This includes explicit warnings such as not discharging effluent containing the product into lakes, streams, ponds, or oceans unless in accordance with a National Pollutant Discharge Elimination System (NPDES) permit. epa.gov

Proper Disposal: Strict protocols are mandated for the disposal of excess pesticides and empty containers to prevent environmental contamination. epa.gov Users are instructed not to contaminate water, food, or feed through storage or disposal. epa.gov Guidance often directs users to contact state pesticide or environmental control agencies for proper disposal procedures. epa.gov

Handling and Application Controls: To reduce exposure during mixing and loading, engineering controls may be required. Safe work practices are essential, and employers are required to provide information and training to workers concerning chemical hazards and controls. nj.gov

Use Restrictions: The application of this compound may be restricted in certain areas or during specific environmental conditions to minimize the risk to wildlife and aquatic ecosystems.

The following table outlines common categories of mitigation measures applicable to organophosphate pesticides like this compound.

Mitigation CategorySpecific MeasuresRegulatory Basis
Labeling Requirements Environmental hazard statements; prohibitions against contaminating water; specific disposal instructions.EPA product registration; FIFRA
Handling Procedures Use of personal protective equipment (PPE); requirements for clean clothing; provision of emergency eyewash/shower facilities.OSHA Hazard Communication Standard; NJ Right to Know Act
Disposal Practices Following state and federal guidelines for hazardous waste; proper container handling (e.g., puncturing and landfilling).Resource Conservation and Recovery Act (RCRA); EPA label instructions
Application Restrictions Prohibitions on direct application to water; buffer zones around aquatic habitats.Clean Water Act; EPA registration decisions

Q & A

What validated analytical methods are recommended for detecting Pirimiphos-ethyl in environmental and agricultural matrices?

Basic Research Question
The AOAC Pesticide Analytical Manual outlines gas chromatography (GC) coupled with mass spectrometry (MS) as a standard method for this compound detection, particularly in food and environmental samples . Liquid chromatography (LC)-MS is preferred for polar metabolites or degraded residues. Method validation should include parameters such as limit of detection (LOD: ~0.01 mg/kg), recovery rates (70–120%), and matrix-matched calibration to account for interference . For regulatory compliance, the European Union’s SANTE guidelines recommend multi-residue analysis using QuEChERS extraction followed by GC/LC-MS/MS .

How can researchers optimize extraction efficiency for this compound in heterogeneous matrices like soil versus beverages?

Advanced Research Question
Extraction efficiency varies with matrix composition. For beverages (e.g., juice, tea), liquid-liquid extraction (LLE) with dichloromethane or acetonitrile is effective, achieving recoveries >85% . For soil , pressurized solvent extraction (PSE) using acetone:hexane (1:1) at 100°C improves recovery of organophosphates like this compound by 15–20% compared to Soxhlet methods . Solid-phase extraction (SPE) cartridges (e.g., C18 or Florisil) are critical for removing co-extracted lipids in fatty matrices. Method optimization should include spike-and-recovery tests across three concentration levels (e.g., 0.01, 0.1, 1.0 mg/kg) to validate robustness .

How should researchers address discrepancies in this compound residue data across studies, such as conflicting detection rates in crop monitoring?

Advanced Research Question
Discrepancies often arise from differences in sampling protocols, degradation kinetics, or analytical sensitivity. For example, a 2017 probabilistic risk assessment found no acute health concern for this compound in German food commodities, with residues <0.005 mg/kg , whereas earlier surveys reported higher detection rates in grains. To resolve conflicts:

  • Compare sampling timelines : this compound degrades rapidly (half-life: 3–7 days in aerobic soil), so delayed sampling may underestimate residues .
  • Validate geographic variability : Regional differences in pesticide application practices (e.g., pre-harvest intervals) significantly affect residue levels .
  • Re-analyze archived samples using harmonized methods (e.g., ISO 17025-accredited protocols) to eliminate methodological biases .

What strategies mitigate cross-reactivity in immunoassays when detecting this compound alongside structurally similar organophosphates?

Advanced Research Question
The PIRM assay, designed for organophosphate detection, shows weak cross-reactivity with etrimfos and diazinon due to shared 2,6-substituted pyridine motifs . To minimize false positives:

  • Use confirmatory techniques like LC-MS/MS with MRM (multiple reaction monitoring) transitions specific to this compound (e.g., m/z 334 → 182 for quantification) .
  • Employ molecularly imprinted polymers (MIPs) tailored to this compound’s trichloropyr moiety to enhance selectivity in ELISA-based methods .
  • Cross-validate results with orthogonal methods (e.g., GC-MS and LC-MS) to rule out interferents .

How can researchers design studies to evaluate the environmental persistence of this compound under varying climatic conditions?

Basic Research Question
Controlled microcosm experiments are essential. Key parameters include:

  • Soil type : Sandy soils show faster degradation (t½: 5 days) than clay (t½: 12 days) due to microbial activity .
  • Climate variables : Simulate field conditions (e.g., 25°C, 60% humidity for temperate regions; 35°C, 80% humidity for tropical zones) in climate chambers.
  • Analytical frequency : Sample at 0, 1, 3, 7, 14, and 21 days to capture degradation kinetics. Use first-order decay models to estimate half-lives .

What experimental controls are critical when assessing this compound’s toxicity in non-target organisms?

Advanced Research Question
For ecotoxicology studies (e.g., Daphnia magna or earthworm assays):

  • Include solvent controls (e.g., acetone or DMSO) to isolate carrier solvent effects.
  • Use positive controls (e.g., chlorpyrifos) to validate assay sensitivity.
  • Monitor sublethal endpoints : this compound inhibits acetylcholinesterase (AChE) at LC50 values of 0.1–0.5 mg/L in aquatic invertebrates, requiring AChE activity assays alongside mortality counts .
  • Apply OECD Guidelines 207 (earthworms) or 211 (Daphnia) to ensure reproducibility .

How should researchers reconcile this compound’s regulatory status with emerging ecotoxicological data?

Advanced Research Question
While the EPA and EFSA classify this compound as low-risk for acute mammalian toxicity (LD50: 1,400 mg/kg in rats), recent studies highlight chronic effects on soil microbiota . To address regulatory gaps:

  • Conduct long-term mesocosm trials (6–12 months) to assess nutrient cycling impacts.
  • Integrate probabilistic exposure models with monitoring data to refine maximum residue limits (MRLs) .
  • Publish findings in regulatory dockets (e.g., EFSA OpenFoodTox) to prompt re-evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.